Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate
Description
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a bicyclic tertiary amine derivative with a fused bicyclo[3.3.1]nonane skeleton. Its structure features a nitrogen atom at the 3-position and an ethyl acetate group at the 9-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing opioid receptor modulators and other bioactive molecules .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)6-11-9-4-3-5-10(11)8-13-7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
FNIHOIFAMXVNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic hydrogenation processes on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of hydrogenation catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) in the presence of oxygen.
Reduction: Raney nickel under hydrogenation conditions.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride.
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Various amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a chemical compound with applications in scientific research, particularly as a building block in the synthesis of complex organic molecules. The bicyclic structure of azabicyclo[3.3.1]nonane derivatives makes them valuable in various scientific fields .
Scientific Research Applications
- Chemistry this compound can be employed as a building block in creating complex organic molecules.
- Biology Azabicyclo[3.3.1]nonane derivatives, which includes this compound, are studied for their potential biological activities, such as antimicrobial and antiviral properties.
- Medicine These compounds are investigated for potential therapeutic effects, especially in the development of new drugs.
- Industry this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Synthesis of Bicyclo[3.3.1]nonanes
Various synthetic routes can construct bicyclo[3.3.1]nonanes, including:
- Condensation reactions between aliphatic or aromatic aldehydes and acetylacetone .
- Reactions between carvone and ethyl acetoacetate .
- Condensation reactions between dimethyl-1,3-acetonedicarboxylate and enals to form bicyclo[3.3.1]nonenols .
Derivatives and Analogues
Other compounds similar in structure to this compound include:
- 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, which has a unique acetic acid moiety and hydrochloride salt form, giving it distinct chemical and biological properties.
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, another bicyclic compound with a similar structure but different functional groups.
- N-methyl-3-azabicyclo[3.3.1]nonan-9-yl acetate, a derivative with a methyl group and acetate moiety.
- 3-((1R,5S,9r)-9-ethoxy-3-azabicyclo[3.3.1]nonan-9-yl)-benzamide, used in treating pain .
- Ethyl endo-3-[(4-substituted-phenyl)amino]-9-azabicyclo[3.3.1]nonane-9-acetate derivatives, synthesized and evaluated for their gastrointestinal prokinetic activity .
- Ethyl 2-(3-thia-7-azabicyclo[3.3.1]nonan-9-yl)acetate .
Reactions
Reactions involving azabicyclo[3.3.1]nonane derivatives can include:
- Oxidation, leading to the formation of carboxylic acids or ketones.
- Reduction, leading to the formation of alcohols or amines.
- Substitution, leading to the formation of substituted acetic acid derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes key physicochemical and synthetic attributes of Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate and its analogs:
Physicochemical Property Trends
- Lipophilicity : Substituents significantly influence logP values. For example, the 9-methoxy-3-methoxyphenyl derivative (XLogP3 = 3) is more lipophilic than the parent compound (XLogP3 ≈ 1.5), affecting membrane permeability .
- Crystal Packing : Hirshfeld surface analysis of spiro-thiadiazole derivatives reveals dominant H-bonding and C–H···π interactions, critical for solid-state stability .
Challenges and Limitations
- Stereochemical Complexity : Diastereomeric separation (e.g., 1S,5R,9R vs. 1S,5R,9S isomers) requires advanced chromatographic techniques, increasing synthesis costs .
- Reactivity Constraints : Electron-withdrawing groups (e.g., esters) at the 9-position limit nucleophilic substitution reactions compared to hydroxyl or amine derivatives .
Biological Activity
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a compound belonging to the family of azabicyclic structures, which have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Pharmacological Properties
This compound has been studied primarily for its interactions with various receptor systems, particularly in the context of opioid receptors. Research indicates that derivatives of azabicyclo[3.3.1]nonane exhibit significant activity at the mu-opioid receptor (MOR), with some compounds acting as partial agonists. For instance, a related compound demonstrated subnanomolar potency (EC50 = 0.91 nM) and good efficacy (Emax = 85%) in cAMP assays, suggesting a promising profile for analgesic applications without the full side effects typically associated with opioids .
Structure-Activity Relationship (SAR)
The biological activity of azabicyclo compounds is significantly influenced by their structural modifications. A recent study highlighted that specific substitutions on the piperidine nitrogen can enhance receptor affinity and selectivity . For example, N-substituted variants showed varying affinities for sigma receptors, with some demonstrating high selectivity against sigma-1 receptors .
Case Studies
- MOR Agonist Activity : In a comparative study of various azabicyclo[3.3.1]nonane derivatives, one compound (designated as 21 ) was identified as a potent MOR partial agonist with limited side effects compared to traditional opioids . This finding is crucial for developing safer analgesics.
- Sigma Receptor Binding : Another study synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, identifying two compounds (WC-26 and WC-59) as highly selective sigma-2 receptor ligands . The binding affinities were reported as K_i = 2.58 nM and K_i = 0.82 nM, respectively.
Summary Table of Biological Activities
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors such as azabicyclo[3.3.1]nonanones. The reaction typically employs catalytic hydrogenation methods to achieve desired stereochemistry and functional group modifications .
Synthetic Route Example
A general synthetic route includes:
- Formation of Azabicyclo Framework : Starting from appropriate cyclic ketones and amines.
- Functionalization : Introducing ethyl acetate through acylation reactions.
- Purification : Utilizing chromatographic techniques to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
